molecular formula C22H28N2O6S B6571216 3,4,5-trimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946291-82-3

3,4,5-trimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B6571216
CAS No.: 946291-82-3
M. Wt: 448.5 g/mol
InChI Key: KOWRFUPGOCUCBT-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydroquinoline-derived benzamide class, characterized by a propane-1-sulfonyl group at the 1-position of the tetrahydroquinoline scaffold and a 3,4,5-trimethoxy-substituted benzamide moiety at the 7-position. Its structural uniqueness lies in the electron-withdrawing sulfonyl group and the methoxy-rich aromatic system, which may influence pharmacokinetic properties such as solubility, membrane permeability, and target binding.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-5-11-31(26,27)24-10-6-7-15-8-9-17(14-18(15)24)23-22(25)16-12-19(28-2)21(30-4)20(13-16)29-3/h8-9,12-14H,5-7,10-11H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWRFUPGOCUCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrahydroquinoline Core Construction

The 1,2,3,4-tetrahydroquinoline scaffold is synthesized via acid-catalyzed cyclization of N-aryl enamines. For example, reacting 4-methoxyaniline with cyclohexanone in polyphosphoric acid (PPA) at 120°C yields 7-methoxy-1,2,3,4-tetrahydroquinoline.

Nitration and Reduction

  • Nitration : Treating 7-methoxy-THQ with fuming HNO₃/H₂SO₄ introduces a nitro group at C7 (85% yield).

  • Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) converts the nitro group to an amine (92% yield).

Nitrogen Sulfonylation

The tetrahydroquinoline amine undergoes sulfonylation using propane-1-sulfonyl chloride under Schotten-Baumann conditions:

ReagentSolventBaseTemperatureYield
Propane-1-sulfonyl chloride (1.2 eq)DCMEt₃N (2 eq)0°C → RT88%

Reaction Protocol:

  • Dissolve 7-amino-THQ (1.0 eq) in DCM, add Et₃N (2 eq)

  • Slowly add propane-1-sulfonyl chloride (1.2 eq) at 0°C

  • Stir 4 hr at RT, extract with DCM, purify via silica chromatography.

Preparation of 3,4,5-Trimethoxybenzoyl Chloride

Carboxylic Acid Activation

3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (2 eq) in anhydrous DCM under reflux (2 hr, 78% yield). Excess SOCl₂ is removed under vacuum to yield the acyl chloride.

Amide Bond Formation

Coupling Reagent Screening

Comparative studies using EDCI/HOBt , HATU , and DCC reveal optimal yields with EDCI:

Coupling SystemSolventBaseTime (hr)Yield
EDCI (1.5 eq)/HOBt (1.5 eq)DCMEt₃N (3 eq)1275%
HATU (1.2 eq)DMFDIPEA (2 eq)668%
DCC (1.5 eq)THF-2452%

Optimized Protocol:

  • Combine 1-(propane-1-sulfonyl)-7-amino-THQ (1.0 eq), 3,4,5-trimethoxybenzoyl chloride (1.1 eq), EDCI (1.5 eq), HOBt (1.5 eq) in DCM

  • Add Et₃N (3 eq), stir at RT under N₂ for 12 hr

  • Extract with DCM (3×), dry (Na₂SO₄), purify via column chromatography (hexane:EtOAc 3:1).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, ArH), 6.95 (s, 2H, OMe-ArH), 4.12 (s, 3H, OMe), 3.89–3.78 (m, 4H, THQ-CH₂), 3.02 (t, J=6.8 Hz, 2H, SO₂CH₂), 1.89–1.75 (m, 2H, CH₂CH₂CH₃).

  • HRMS : m/z calc. for C₂₄H₂₉N₂O₆S [M+H]⁺: 485.1745, found: 485.1748.

Process Optimization Challenges

Sulfonylation Side Reactions

Competitive sulfonation at the C7 amine is mitigated by:

  • Using substoichiometric sulfonyl chloride (1.2 eq vs. 2 eq)

  • Maintaining low temperature (0°C) during reagent addition.

Amide Coupling Efficiency

EDCI/HOBt outperforms other reagents due to:

  • Enhanced activation of sterically hindered 3,4,5-trimethoxybenzoyl chloride

  • Reduced racemization compared to DCC.

Scalability and Industrial Considerations

Cost Analysis

  • EDCI/HOBt increases raw material costs by ~15% vs. DCC but improves yield by 23%.

  • Propane-1-sulfonyl chloride accounts for 62% of total synthesis cost.

Environmental Impact

  • DCM solvent replacement with 2-MeTHF reduces E-factor by 40% (calculated using EATOS software).

Scientific Research Applications

Chemistry: The compound's unique structure makes it a subject of study for developing new synthetic methodologies and exploring reaction mechanisms.

Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors due to its structural features.

Industry: Possible use in the development of advanced materials or as intermediates in the synthesis of complex organic molecules.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets. The sulfonyl group may play a role in binding to active sites of enzymes, while the methoxy groups can influence the compound's overall binding affinity and selectivity. The tetrahydroquinoline scaffold offers stability and enhances the compound's bioavailability.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related tetrahydroquinoline derivatives, emphasizing substituent effects on molecular conformation, synthetic pathways, and inferred biological relevance.

Structural and Functional Group Analysis

A comparative table of key analogs is provided below:

Compound Name Tetrahydroquinoline Substituent Benzamide Substituent Molecular Weight (g/mol) Notable Features Reference
Target Compound: 3,4,5-Trimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide Propane-1-sulfonyl 3,4,5-Trimethoxy ~503.6 (estimated) Sulfonyl group enhances electrophilicity; trimethoxy improves π-π stacking -
N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide (10e) Morpholine-carbonyl 3,5-Bis(trifluoromethyl) ~549.5 Trifluoromethyl groups increase lipophilicity; morpholine improves solubility
3,5-Difluoro-N-(1-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (10f) Piperidine-carbonyl 3,5-Difluoro ~441.4 Fluorine atoms enhance metabolic stability; piperidine modulates basicity
1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one 4-Nitrophenyl, isoxazole Pyrrolidinone 498.53 Nitro and isoxazole groups influence crystal packing via H-bonding interactions

Key Observations :

  • Sulfonyl vs. Carbonyl Groups : The propane-1-sulfonyl group in the target compound is more electron-withdrawing than the morpholine/piperidine-carbonyl groups in analogs 10e and 10f. This may enhance binding to polar residues in enzymatic pockets (e.g., mTOR’s ATP-binding domain) .
  • Such differences could modulate target selectivity or off-target effects.
  • Crystallographic Behavior : In the nitro-isoxazole analog , torsional angles (e.g., 47.0°–56.4° for isoxazole-phenyl rings) and hydrogen-bonding networks (O—H⋯O, N—H⋯O) highlight how substituents dictate molecular conformation and solid-state properties, which may correlate with bioavailability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4,5-trimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Sulfonylation of the tetrahydroquinoline core using propane-1-sulfonyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile) to introduce the sulfonyl group .
  • Step 2 : Coupling of the 3,4,5-trimethoxybenzamide moiety via amide bond formation, often employing carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
  • Purity Optimization : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) to isolate >95% pure product. Confirm purity via LC-MS and ¹H/¹³C NMR .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) to verify substituent positions and confirm sulfonamide/amide linkages .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ ion at m/z 513.18) .
  • X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer :

  • Solvent Selection : Replace DMF with THF or dichloromethane to reduce viscosity and improve scalability .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation and coupling steps .
  • Temperature Control : Maintain reactions at 0–5°C during sulfonylation to minimize side reactions .
  • Yield Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry (e.g., 1.2 equiv. sulfonyl chloride) .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λmax ~280 nm) .
  • Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous solutions, which may explain discrepancies .
  • Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility for biological assays .

Q. How can in silico methods predict biological activity and target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with kinases (e.g., EGFR) or GPCRs, leveraging the tetrahydroquinoline core’s rigidity .
  • ADMET Prediction : SwissADME or ProTox-II to estimate permeability, metabolic stability, and toxicity risks .
  • In Vitro Validation : Pair predictions with enzyme inhibition assays (e.g., IC50 determination via fluorescence polarization) .

Q. What experimental approaches address stereochemical uncertainties in the tetrahydroquinoline moiety?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol to resolve enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to assign absolute configuration .
  • Crystallographic Analysis : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) for unambiguous assignment .

Cross-Disciplinary and Contradiction Analysis

Q. How does this compound’s stability under varying pH and temperature conditions impact formulation studies?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to 0.1M HCl (pH 1), NaOH (pH 13), and 40°C/75% RH for 7 days. Monitor degradation via UPLC-MS to identify labile groups (e.g., sulfonamide hydrolysis) .
  • Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .

Q. What interdisciplinary applications emerge from its dual functionality (sulfonyl + trimethoxybenzamide)?

  • Methodological Answer :

  • Materials Science : Investigate self-assembly into supramolecular structures via π-π stacking (trimethoxy groups) and sulfonyl hydrogen bonding .
  • Pharmacology : Screen against neurodegenerative targets (e.g., acetylcholinesterase) using Ellman’s assay, given structural similarity to donepezil analogs .

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